2-ethyl-1-(pentafluorobenzoyl)piperidine
Overview
Description
2-ethyl-1-(pentafluorobenzoyl)piperidine is a useful research compound. Its molecular formula is C14H14F5NO and its molecular weight is 307.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.09955488 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Chemistry Applications
A microscale method describes the preparation of the pentafluorobenzyl ester of an organic acid, utilizing α-bromopentafluorotoluene as the esterifying agent and the volatile base, N-ethyl-piperidine. This technique is significant for the assay of indole-3-acetic acid in plant materials, demonstrating the compound's utility in enhancing the sensitivity and selectivity of gas chromatography and mass spectrometry for organic acid analysis (Epstein & Cohen, 1981).
Medicinal Chemistry and Drug Development
In the realm of drug development, the compound's derivatives have shown promise. For instance, research on new piperidine substituted benzothiazole derivatives, synthesized through reactions involving piperidine, showcased compounds with significant antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021). Another study focused on synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents, revealing several compounds with low IC50 values indicative of strong anticancer potential (Rehman et al., 2018).
Materials Science and Chemistry
Further research into the compound's applications in materials science includes the synthesis of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor for a wide range of trifluoromethyl heterocycles. This work highlights the compound's versatility in synthesizing diverse heterocyclic compounds through rhodium(II) or copper(II) catalyzed reactions (Honey et al., 2012). Additionally, the hydroformylation of specific alcohols, a key step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, showcases the utility of related piperidine compounds in pharmaceutical manufacturing (Botteghi et al., 2001).
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO/c1-2-7-5-3-4-6-20(7)14(21)8-9(15)11(17)13(19)12(18)10(8)16/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBBUNNNSXZCBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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